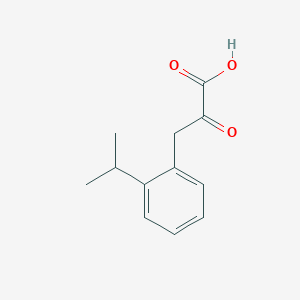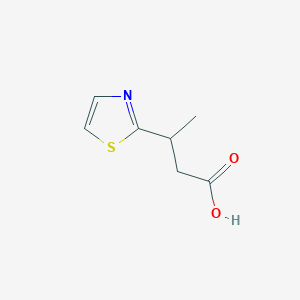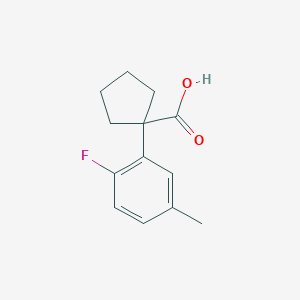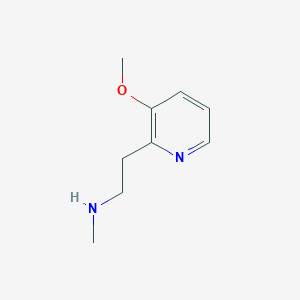
3-Methoxy-N-methyl-2-pyridineethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-methyl-2-pyridineethanamine is an organic compound with a pyridine ring substituted with a methoxy group and a methylated amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-2-pyridineethanamine typically involves the alkylation of 3-methoxypyridine with methylamine under controlled conditions. One common method includes the use of a continuous flow setup where the starting material is passed through a column packed with a suitable catalyst, such as Raney nickel, using a low boiling point alcohol like 1-propanol at high temperature . This method offers high selectivity and yield, making it suitable for industrial production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar continuous flow techniques. The use of robust catalysts and optimized reaction conditions ensures high efficiency and minimal waste, aligning with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-N-methyl-2-pyridineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a pyridine derivative with an oxidized side chain.
Reduction: The primary product is a reduced amine derivative.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-N-methyl-2-pyridineethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-Methoxy-N-methyl-2-pyridineethanamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-2-methylpyridine: Similar structure but lacks the methylated amine group.
N-Methyl-3-methoxyaniline: Contains a methoxy group and a methylated amine but differs in the aromatic ring structure.
Uniqueness
3-Methoxy-N-methyl-2-pyridineethanamine is unique due to the presence of both a methoxy group and a methylated amine on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(3-methoxypyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H14N2O/c1-10-7-5-8-9(12-2)4-3-6-11-8/h3-4,6,10H,5,7H2,1-2H3 |
Clave InChI |
BITOMQOVPIESMR-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=C(C=CC=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
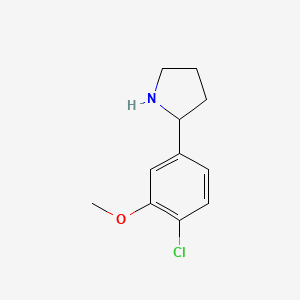
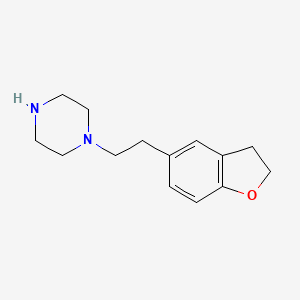
![Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)
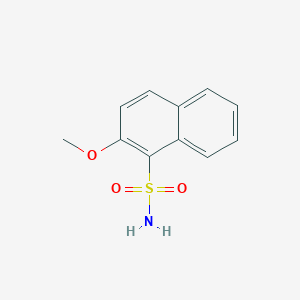

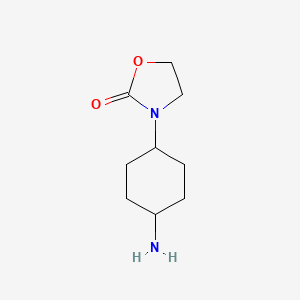
![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)
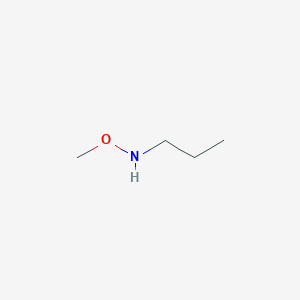

![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
